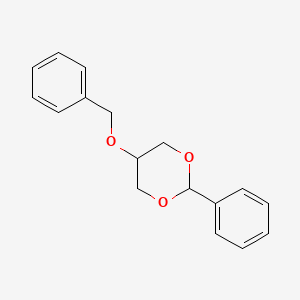

5-(Benzyloxy)-2-phenyl-1,3-dioxane

Description

5-(Benzyloxy)-2-phenyl-1,3-dioxane is a bicyclic ether derivative featuring a 1,3-dioxane ring substituted at the 2-position with a phenyl group and at the 5-position with a benzyloxy group. This compound is synthesized via acid-catalyzed acetal formation or stereoselective routes, often yielding diastereomers such as (2R,5R)- and (2S,5R)-configurations . Key applications include its use as a protected intermediate in polymer chemistry (e.g., PBT vitrimers) and as a precursor in medicinal chemistry due to its hydrolytic stability and tunable reactivity .

Properties

CAS No. |

68728-34-7 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

2-phenyl-5-phenylmethoxy-1,3-dioxane |

InChI |

InChI=1S/C17H18O3/c1-3-7-14(8-4-1)11-18-16-12-19-17(20-13-16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

InChI Key |

LYULANJSVNVULZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,3-Dioxane Core

(a) Hydroxy vs. Benzyloxy Substituents

- 5-Hydroxy-2-phenyl-1,3-dioxane (CAS 1319-88-6): Replacing the benzyloxy group with a hydroxyl group significantly alters reactivity. The hydroxy derivative is more hydrophilic (logP ~1.2) and participates in hydrogen bonding, as evidenced by its chair conformation with equatorial phenyl and intramolecular O–H···O interactions . In contrast, the benzyloxy analog is lipophilic (logP ~2.8) and stable under basic conditions, making it preferable for protecting alcohol functionalities .

(b) Bis-Hydroxymethyl Substituents

- 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4): This compound features hydroxymethyl groups at both 5-positions, enabling cross-linking in polymer networks. It has a higher melting point (mp 135–137°C) compared to 5-(benzyloxy)-2-phenyl-1,3-dioxane (mp 52–78°C, depending on stereochemistry) and is used in vitrimer synthesis due to its dynamic covalent bonding capability .

(c) Halogenated Derivatives

Stereochemical Variations

The stereochemistry at the 2- and 5-positions critically influences physical properties:

The R,R diastereomer typically exhibits lower melting points and higher solubility in nonpolar solvents compared to the S,R configuration .

Functional Group Modifications on the Benzyl Moiety

Methoxy or bromo substitutions on the benzyl group improve thermal stability and UV activity, respectively, but reduce hydrolytic stability compared to the parent compound .

Comparison with Acyclic Analogs

- 2-(Benzyloxy)propane-1,3-diol : This acyclic analog lacks the dioxane ring, resulting in higher flexibility and reactivity (e.g., faster acetal hydrolysis). Its NMR spectrum shows simpler splitting (δ 3.60–4.20 ppm for glycol protons) compared to the rigid dioxane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.